N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is a complex organic compound characterized by its unique molecular structure that incorporates multiple functional groups. This compound is of interest in various scientific fields due to its potential biological activities and applications.
The compound is cataloged under the CAS number 894032-63-4, with a molecular weight of 435.5 g/mol and a molecular formula of C22H21N5O3S. It includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The chemical structure can be represented using the SMILES notation: COc1ccc(-c2nc3scc(CCNC(=O)C(=O)Nc4ccccc4C)n3n2)cc1
.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur atoms in their ring structures. It is classified as an organic molecule with potential pharmaceutical applications.
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide typically involves several steps that utilize various chemical reactions.
The molecular structure of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide can be analyzed through various techniques:
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4
.The structure features a thiazolo[3,2-b][1,2,4]triazole ring fused with an ethyl chain and phenoxyacetamide group.
The chemical reactivity of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is influenced by its functional groups:
The mechanism by which N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide exerts its biological effects involves several biochemical pathways:
Understanding the physical and chemical properties of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is crucial for its application:
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide has potential applications in various scientific fields:
This compound exemplifies the importance of heterocycles in medicinal chemistry and their role in developing new therapeutic agents.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5